Product packaging for [2-(Pyridin-2-yl)ethyl]thiourea(Cat. No.:CAS No. 180403-26-3)

[2-(Pyridin-2-yl)ethyl]thiourea

Cat. No.: B064230
CAS No.: 180403-26-3
M. Wt: 181.26 g/mol
InChI Key: LDLXTZMRWVQZJV-UHFFFAOYSA-N
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Description

[2-(Pyridin-2-yl)ethyl]thiourea is a sophisticated thiourea derivative engineered for advanced research applications, particularly in the fields of chemical biology, coordination chemistry, and catalysis. Its molecular structure integrates a pyridinyl moiety with a thiourea functional group, creating a potent chelating agent and hydrogen-bond donor. This compound is primarily valued for its ability to coordinate with various metal ions, forming stable complexes that are useful in the development of novel catalysts for organic transformations. Furthermore, its strong hydrogen-bonding capability makes it a compelling candidate for anion recognition and sensing, as well as for the study of enzyme inhibition, particularly targeting metalloenzymes. Researchers utilize this compound as a key building block in supramolecular chemistry and as a precursor for the synthesis of more complex heterocyclic systems, such as thiazoles and aminothiazoles. Its mechanism of action often involves binding to a metal center or biological target through its nitrogen and sulfur atoms, effectively modulating electronic and steric properties to achieve the desired research outcome. This high-purity compound is an essential tool for probing molecular interactions and developing new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3S B064230 [2-(Pyridin-2-yl)ethyl]thiourea CAS No. 180403-26-3

Properties

IUPAC Name

2-pyridin-2-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLXTZMRWVQZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630952
Record name N-[2-(Pyridin-2-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180403-26-3
Record name N-[2-(Pyridin-2-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyridin 2 Yl Ethyl Thiourea and Its Structural Analogues

Classical and Contemporary Synthetic Approaches

Isothiocyanate-Amine Condensation Strategies

The most common and direct method for synthesizing pyridylthioureas is the condensation reaction between an amine and an isothiocyanate. mdpi.comnih.gov This approach involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group.

A general procedure for this synthesis involves reacting (S)-1-(2-pyridyl)-ethylamine with an appropriate isothiocyanate, such as phenylisothiocyanate. mdpi.com The reaction is typically carried out in a suitable solvent, and upon completion, the product can be purified by column chromatography. mdpi.com This method has been successfully used to prepare a series of asymmetric thioureas derived from (S)-1-(2-pyridyl)-ethylamine. mdpi.com

The synthesis of pyridyl isothiocyanates themselves, the precursors for this condensation, has been a subject of study. A one-pot method has been developed for the preparation of pyridyl isothiocyanates from their corresponding amines. This process utilizes an aqueous iron(III) chloride-mediated desulfurization of a dithiocarbamate (B8719985) salt, which is generated in situ from the reaction of an amine with carbon disulfide in the presence of a base like DABCO or sodium hydride. nih.gov The choice of base is crucial for the formation of the dithiocarbamate salts, and this method is effective for a wide range of pyridyl isothiocyanates, including those that are highly electron-deficient. nih.gov

The following table provides examples of pyridylthioureas synthesized using the isothiocyanate-amine condensation method.

Starting AmineStarting IsothiocyanateProductYield (%)
(S)-1-(2-pyridyl)-ethylaminePhenylisothiocyanate(S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea87.1
(S)-1-(2-pyridyl)-ethylamine1-isothiocyano-3,5-bis (trifluoromethyl) benzene(S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)ethyl)thioureaNot Specified
(S)-1-(2-pyridyl)-ethylamineNaphthyl-1-isothiocyanate(S)-1-(naphthalen-1-yl)-3-(1-(pyridin-2-yl)ethyl)thiourea82.1
(S)-1-(2-pyridyl)-ethylamine(S)-1-isothiocyanato-1-phenylethane1-((S)-1-phenylethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thioureaNot Specified
(S)-1-(2-pyridyl)-ethylamine(S)-1-isothiocyanato-1-(naphthalen-1-yl)ethane1-((S)-1-(naphthalen-1-yl)ethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thioureaNot Specified
(S)-1-(2-pyridyl)-ethylamine(S)-sec-butyl isothiocyanate1-((S)-sec-butyl)-3-((S)-1-(pyridin-2-yl)ethyl)thioureaNot Specified

This table showcases various pyridylthioureas synthesized from (S)-1-(2-pyridyl)-ethylamine and different isothiocyanates, with reported yields where available. mdpi.com

Acylation-Based Thiourea (B124793) Syntheses

Acylation-based methods provide an alternative route to thioureas. These strategies typically involve the reaction of an acyl chloride with a thiocyanate (B1210189) salt to form an acyl isothiocyanate in situ, which then reacts with an amine. mdpi.comnih.gov A notable one-pot reaction involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate in anhydrous acetone, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine. mdpi.com This process proceeds through the nucleophilic addition of the amine to the isothiocyanate. mdpi.com

Another approach is the direct S-acylation of thiourea. thieme-connect.de It has been demonstrated that thiourea reacts with various acid chlorides, including benzoyl chloride, to selectively form S-acyl isothiourea hydrochlorides in quantitative yields. thieme-connect.de This method is applicable to a broad range of substrates, including those with steric hindrance. thieme-connect.de

The synthesis of N-acylated ureas and thioureas based on hydroxy- and methoxybenzoic acids has been achieved via a two-stage, one-pot multicomponent synthesis using the Schotten-Baumann reaction conditions, without the need to isolate the intermediate acyl chloride. researchgate.net

Heterocyclization Pathways Involving Pyridine-Thiourea Precursors

Pyridine-thiourea precursors can be utilized in heterocyclization reactions to form more complex heterocyclic systems. For instance, derivatives of ethyl 2-(2-pyridylacetate) have been used as starting materials to synthesize various heterocyclic compounds. mdpi.comnih.gov The synthesis begins with the formation of ethyl 2-(pyridin-2-yl)acetate, which is then converted to 2-(pyridin-2-yl)acetohydrazide. This hydrazide serves as a key intermediate to produce thiosemicarbazide (B42300) derivatives by reacting with various isothiocyanates. mdpi.comnih.gov These thiosemicarbazides can then undergo cyclization to form 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.comnih.gov

Furthermore, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been synthesized through pyrimidine (B1678525) ring cyclization between an enaminone and a guanidine, which can be derived from a thiourea precursor. acs.org

Stereoselective Synthesis and Enantiomeric Derivatives of Pyridylthioureas

The stereoselective synthesis of pyridylthioureas is crucial for applications in organocatalysis and medicinal chemistry, where specific enantiomers often exhibit desired activities. Chiral thioureas derived from (S)-1-(2-pyridyl)ethylamine have been synthesized and utilized as organocatalysts. mdpi.com The synthesis involves the reaction of the chiral amine with various isothiocyanates to yield enantiomerically pure thioureas. mdpi.com

The stereoselective synthesis of pyridinones has also been accomplished through the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine. nih.gov While not directly a synthesis of pyridylthioureas, this methodology for creating chiral pyridine-containing building blocks is relevant to the synthesis of enantiomerically pure derivatives.

Green Chemistry and Advanced Synthetic Methodologies for [2-(Pyridin-2-yl)ethyl]thiourea

Microwave-Assisted Synthesis of Pyridine (B92270) Thioureas

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been applied to the synthesis of various pyridine derivatives and thiourea-containing compounds. davidpublisher.commdpi.comnih.govorganic-chemistry.orgresearchgate.net

For example, a rapid, multi-step synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine has been achieved under microwave heating conditions. davidpublisher.com The use of microwave irradiation significantly shortened the reaction times and, in many cases, increased the product yields compared to conventional heating methods. davidpublisher.com The synthesis involved the reaction of phenylacetyl chloride with ammonium thiocyanate, followed by the addition of arylamines in a solid-liquid system with polyethylene (B3416737) glycol-400 as a catalyst under microwave irradiation. davidpublisher.com

The Bohlmann-Rahtz pyridine synthesis, a method for preparing tri- or tetrasubstituted pyridines, has also been adapted to a one-pot, microwave-assisted procedure. organic-chemistry.orgresearchgate.net This approach involves the irradiation of ethyl β-aminocrotonate and various alkynones at high temperatures, leading to superior yields compared to conventional heating in a sealed tube. organic-chemistry.orgresearchgate.net

The following table summarizes the advantages of microwave-assisted synthesis for pyridine derivatives.

Reaction TypeConventional MethodMicrowave-Assisted MethodReference
Bohlmann-Rahtz Pyridine SynthesisTwo-step process, high temperature, long reaction timeOne-pot, 170°C, 10-20 minutes, higher yields organic-chemistry.orgresearchgate.net
Synthesis of 2,6-di(naphthalene thioureido carbamino)pyridineLonger reaction timesDramatically shortened reaction times, increased yields davidpublisher.com
Synthesis of pyrazolo[3,4-b]pyridine derivativesConventional heatingShortened reaction times, higher yields nih.gov

This table compares conventional and microwave-assisted synthesis methods for various pyridine derivatives, highlighting the benefits of microwave technology. davidpublisher.comnih.govorganic-chemistry.orgresearchgate.net

One-Pot Preparations of this compound Analogues

One-pot synthesis represents an efficient strategy in organic chemistry where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy separation processes and purification of intermediate chemical compounds. This approach is particularly valuable for the synthesis of thiourea derivatives due to its atom economy, reduced solvent usage, and potential for creating diverse molecular libraries. Several one-pot methodologies have been developed for the synthesis of structural analogues of this compound, often employing multicomponent reactions.

A prominent one-pot strategy involves the multicomponent reaction of amines, isocyanides, and a sulfur source. nih.gov A continuous-flow synthesis method has been developed that utilizes an aqueous polysulfide solution as the sulfur source, which allows for the reaction to proceed under homogeneous and mild conditions. nih.gov In this system, an amine, an isocyanide, and the polysulfide solution are combined to produce a wide range of thiourea derivatives. The products often crystallize directly from the reaction mixture and can be isolated by simple filtration. nih.gov This method highlights the utility of continuous-flow chemistry for the convenient and efficient synthesis of thioureas. nih.gov

The scope of this multicomponent reaction has been explored with various amines and isocyanides, demonstrating its versatility in generating structurally diverse thiourea analogues. The reaction conditions are typically mild, involving the mixing of the components at controlled temperatures.

Table 1: One-Pot Synthesis of Thiourea Analogues via Multicomponent Continuous-Flow Reaction Reaction conditions involved combining an isocyanide (0.2 M in acetonitrile), an amine (0.3 M in acetonitrile), and an aqueous polysulfide solution (1.0 M PMDTA and 0.4 M sulfur in water). The product was isolated by filtration. nih.gov

Isocyanide ComponentAmine ComponentProductYield
tert-Butyl isocyanideBenzylamineN-benzyl-N'-tert-butylthiourea89%
tert-Butyl isocyanide2-PhenylethylamineN-tert-butyl-N'-phenethylthiourea91%
Cyclohexyl isocyanideBenzylamineN-benzyl-N'-cyclohexylthiourea86%
Cyclohexyl isocyanide2-PhenylethylamineN-cyclohexyl-N'-phenethylthiourea92%
1,1,3,3-Tetramethylbutyl isocyanideBenzylamineN-benzyl-N'-(1,1,3,3-tetramethylbutyl)thiourea85%

Another powerful one-pot approach is the chemoenzymatic synthesis of heterocyclic compounds where a thiourea derivative is formed as a key intermediate. For instance, a variety of thiazole (B1198619) derivatives can be synthesized through a one-pot, three-component reaction of a secondary amine, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, catalyzed by trypsin from porcine pancreas (PPT). nih.gov In this process, the secondary amine first reacts with benzoyl isothiocyanate to form an N-benzoylthiourea derivative in situ. This intermediate then reacts with the alkyne, and subsequent enzyme-catalyzed cyclization yields the final thiazole product in good yields. nih.gov The use of an enzyme as a catalyst allows the reaction to proceed under mild conditions. nih.gov

Table 2: Chemoenzymatic One-Pot Synthesis of Thiazole Derivatives from In Situ Generated Thioureas Reaction conditions: secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), dimethyl but-2-ynedioate (1 mmol), and Trypsin from porcine pancreas (20 mg) in ethanol (B145695) (5 mL), shaken at 160 rpm at 45 °C. nih.gov

Secondary AmineProductYield
DiethylamineDimethyl 2-(benzoyl(ethyl)amino)-5-(diethylamino)thiazole-4-carboxylate94%
PyrrolidineDimethyl 2-(benzoyl(pyrrolidin-1-yl)carbonyl)thiazole-4,5-dicarboxylate89%
PiperidineDimethyl 2-(benzoyl(piperidin-1-yl)carbonyl)thiazole-4,5-dicarboxylate85%
Morpholine (B109124)Dimethyl 2-(benzoyl(morpholino)carbonyl)thiazole-4,5-dicarboxylate92%
DibenzylamineDimethyl 2-(benzoyl(dibenzyl)amino)thiazole-4,5-dicarboxylate75%

The reaction of isothiocyanates with amines is a fundamental method for creating thioureas and can be readily adapted into a one-pot procedure, especially when the isothiocyanate is generated in situ from a primary amine. acs.orgresearchgate.net For example, a highly efficient method utilizes the bench-stable solid reagent (Me₄N)SCF₃ to convert primary amines into isothiocyanates, which then react with another amine in the same pot to yield unsymmetrical thioureas. This protocol is characterized by its operational simplicity and high speed at room temperature. acs.org

Furthermore, multicomponent reactions for the synthesis of various heterocyclic systems, such as pyridines and pyridazinones, can involve the formation of a thiourea or isothiourea moiety as part of the one-pot sequence. researchgate.netst-andrews.ac.uknih.govtandfonline.com These methods demonstrate the broad applicability of one-pot strategies in generating complex molecules with structural similarities to this compound from simple and readily available starting materials.

Lack of Published Research on the Coordination Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of the compound This compound . While extensive studies exist for the broader class of pyridyl-thiourea ligands, particularly those where the pyridine ring is directly bonded to a thiourea nitrogen atom, specific experimental data on the synthesis and characterization of metal complexes with the title compound is not available in the reviewed sources.

The user's request for an article structured around a detailed outline—including specific interactions with a wide range of transition metals, platinum group metals, and other biologically relevant metal centers, as well as an elucidation of its coordination modes—cannot be fulfilled accurately. Generating content for the specified sections would require speculation or extrapolation from related but structurally different molecules. This would not adhere to the strict instruction to focus solely on this compound and would compromise scientific accuracy.

The ethyl linker between the pyridine and thiourea moieties in this compound is a critical structural feature that would significantly influence its chelating properties, such as the size and stability of the resulting metallacycle, compared to its N-pyridyl analogues. Without dedicated studies on this specific ligand, any discussion of its coordination behavior would be hypothetical.

Therefore, a detailed, evidence-based article that meets the requirements of the provided outline cannot be constructed at this time due to the absence of the necessary primary research findings for this particular compound.

Elucidation of Coordination Modes and Geometric Configurations

Bidentate Chelation Strategies

The most common coordination mode for ligands containing both a pyridyl group and a thiourea function, such as this compound, is bidentate chelation. In this arrangement, the ligand coordinates to a single metal center through two donor atoms, typically the nitrogen of the pyridine ring and the sulfur atom of the thiourea group. This (N,S) chelation forms a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the resulting complex.

Polydentate and Bridging Coordination Architectures

Beyond simple bidentate chelation, this compound and related ligands can engage in more complex coordination, leading to polydentate and bridging architectures. A bridging mode can occur when the ligand coordinates to two or more metal centers simultaneously. For example, the pyridine nitrogen could bind to one metal ion while the thiourea sulfur atom coordinates to a second, forming a dinuclear or polynuclear structure.

Furthermore, the thiourea moiety itself offers the potential for varied connectivity. While coordination through sulfur is most common, the nitrogen atoms of the thiourea group can also participate in bonding, particularly after deprotonation. The N-H protons of the thiourea can be removed in basic media, creating an anionic ligand that can act as a bridge between metal centers. Research on platinum(II) complexes with pyridyl-substituted thiourea has explored the formation of complexes with both monoanionic and dianionic forms of the ligand, highlighting the versatility of the thiourea group. researchgate.net These different binding possibilities give rise to complex metallosupramolecular assemblies, including polynuclear clusters and coordination polymers.

Advanced Structural Characterization of this compound Metal Complexes

The elucidation of the precise structures and coordination environments of metal complexes derived from this compound relies on a combination of advanced analytical techniques. Single-crystal X-ray diffraction provides definitive structural information in the solid state, while various spectroscopic methods and electrochemical studies offer critical insights into the coordination behavior in both solid and solution phases.

Single-Crystal X-ray Diffraction Studies of Metal-Thiourea Complexes

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes. It provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the crystalline state.

For metal complexes of N,N'-substituted thioureas, X-ray crystallography has revealed a variety of coordination geometries. rsc.org Depending on the metal ion and the stoichiometry of the complex, geometries such as distorted tetrahedral for Cu(I) and Zn(II), and square planar for Ni(II) and Cu(II) have been observed. rsc.org For example, the crystal structure of a Cu(I) complex with a related ligand, [(L)₂Cu]ClO₄, confirmed a distorted tetrahedral geometry, while a Ni(II) complex, (L)₂Ni₂, was shown to possess a square planar geometry. rsc.org In silver complexes, a distorted tetrahedral geometry has also been reported, with chelation angles slightly deviating from the ideal 109° due to the constraints of the ligand backbone. nih.gov These studies definitively confirm the (N,S) bidentate chelation mode and reveal how the packing of molecules in the crystal lattice is influenced by hydrogen bonding and other supramolecular interactions.

Table 1: Representative Crystallographic Data for Metal Complexes with Related Thiourea Ligands

ComplexMetal CenterCoordination GeometryKey FeatureReference
[(L¹ᵃ)₂Cu]ClO₄Cu(I)Distorted TetrahedralBidentate (S,S) coordination from two ligands. rsc.org
(L¹ᶜ)₂Zn₂Zn(II)Distorted TetrahedralCoordination via sulfur atoms of cleaved ligands. rsc.org
(L²ᶜ)₂Ni₂Ni(II)Square PlanarCoordination via sulfur atoms of cleaved ligands. rsc.org
[Ag(T2)₂]Ag(I)Distorted TetrahedralChelation via sulfur and phosphorus atoms. nih.gov

Spectroscopic Analysis (NMR, IR, UV-Vis) of Coordination Environments

Spectroscopic techniques are crucial for characterizing complexes, confirming ligand coordination, and probing the electronic structure of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for verifying the coordination of the thiourea and pyridine groups. Upon coordination of the thiourea sulfur atom to a metal, the C=S bond is weakened, resulting in a shift of the ν(C=S) stretching vibration to a lower frequency (a decrease of 11-42 cm⁻¹ has been reported). mdpi.com Concurrently, changes in the positions and shapes of the N-H stretching bands (typically around 3176 cm⁻¹) can indicate involvement in coordination or hydrogen bonding. mdpi.com Coordination of the pyridine nitrogen atom is confirmed by shifts in the characteristic ring vibration bands. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. mdpi.comchemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic metal complexes in solution. In the ¹H NMR spectrum of a this compound complex, coordination to a metal center typically causes a downfield shift in the signals of the pyridine ring protons and the adjacent ethyl protons. researchgate.net This deshielding effect is due to the electron-withdrawing nature of the metal cation. In ¹³C NMR spectra, the most significant change is often observed for the thiocarbonyl carbon (C=S). Its signal (around 174-177 ppm) shifts downfield upon coordination through the sulfur atom, reflecting a decrease in electron density at the carbon. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The UV-Vis spectrum of the free this compound ligand displays high-intensity absorption bands in the UV region, which are assigned to π→π* and n→π* intra-ligand transitions associated with the pyridine ring and thiourea chromophores. researchgate.netchemmethod.com Upon complexation, new absorption bands often appear at longer wavelengths in the visible region. mdpi.comresearchgate.net These bands can be attributed to d-d transitions within the metal's d-orbitals or to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. rsc.org

Table 2: Summary of Spectroscopic Changes upon Coordination

Spectroscopic TechniqueObserved Change upon Metal CoordinationInterpretationReference
IR SpectroscopyShift of ν(C=S) to lower frequency.Coordination via the thiourea sulfur atom. mdpi.comresearchgate.net
IR SpectroscopyShifts in pyridine ring vibration bands.Coordination via the pyridine nitrogen atom. researchgate.net
¹H NMR SpectroscopyDownfield shift of pyridine and ethyl protons.Deshielding due to electron withdrawal by the metal center. mdpi.comresearchgate.net
¹³C NMR SpectroscopyDownfield shift of the thiocarbonyl (C=S) carbon signal.Decreased electron density on carbon due to S-coordination. mdpi.com
UV-Vis SpectroscopyAppearance of new bands at longer wavelengths.d-d transitions or Ligand-to-Metal Charge Transfer (LMCT). rsc.orgmdpi.comresearchgate.net

Electrochemical Probing of Metal Complex Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound metal complexes. These techniques can determine the formal reduction potentials of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple, probe the stability of the complex in different oxidation states, and study the reversibility of electron transfer processes.

Studies on the electrochemical behavior of thiourea and its derivatives on electrode surfaces, such as platinum, show that these molecules can be electrochemically oxidized. researchgate.net The adsorption and subsequent electrooxidation of thiourea on platinum starts at potentials around 0.65 V vs. SHE. researchgate.net When coordinated to a redox-active metal, the this compound ligand can influence the metal's redox potential. The electron-donating properties of the sulfur and nitrogen atoms can stabilize higher oxidation states of the metal, shifting the redox potential to more negative values. Conversely, the π-acceptor capabilities of the pyridine ring can stabilize lower oxidation states. By analyzing the voltammetric response, researchers can gain insights into how the coordination environment provided by the ligand affects the electronic properties and reactivity of the metal center.

Chemical Reactivity and Applications

Coordination Chemistry and Metal Complex Formation

The pyridine nitrogen and the sulfur and nitrogen atoms of the thiourea group make this compound a potential ligand for a variety of metal ions. The coordination of similar pyridine-substituted thiourea ligands with metals such as platinum(II), palladium(II), and copper(I) has been reported. researchgate.net These complexes can exhibit interesting structural geometries and properties. For instance, some platinum(II) complexes with pyridyl-substituted thiourea ligands have shown square-planar geometry. researchgate.net

Role as an Intermediate in Organic Synthesis

This compound can serve as a valuable intermediate in the synthesis of more complex heterocyclic systems. For example, thiourea derivatives are known precursors for the synthesis of thiazoles and other sulfur- and nitrogen-containing heterocycles. tandfonline.comnih.gov The presence of the pyridine ring offers an additional site for functionalization or coordination, expanding its synthetic utility.

Catalytic Applications of 2 Pyridin 2 Yl Ethyl Thiourea Derivatives

Organocatalytic Transformations

Derivatives of [2-(Pyridin-2-yl)ethyl]thiourea are effective organocatalysts, capable of activating substrates through non-covalent interactions, primarily hydrogen bonding. This mode of action is central to their use in various asymmetric reactions.

Asymmetric Organocatalysis Utilizing Chiral Pyridylthioureas (e.g., Aldol (B89426), Diethylzinc (B1219324) Additions)

Chiral thioureas incorporating the pyridylethyl scaffold have been successfully employed as organocatalysts in key carbon-carbon bond-forming reactions, delivering products with notable levels of stereocontrol. The strategic placement of the pyridine (B92270) nitrogen and the thiourea (B124793) group allows for a bifunctional activation mechanism, where the thiourea engages the electrophile and the pyridine unit can interact with other components of the reaction or influence the catalyst's conformation.

One notable application is in the asymmetric addition of diethylzinc to aldehydes. Chiral thioureas derived from (S)-1-(2-pyridyl)ethylamine have been shown to catalyze the reaction between benzaldehyde (B42025) and diethylzinc, producing the corresponding chiral secondary alcohol. The effectiveness of these catalysts is influenced by the substituents on the thiourea nitrogen.

Similarly, these chiral pyridylthiourea derivatives have been tested in the asymmetric aldol reaction between 4-nitrobenzaldehyde (B150856) and acetone. While the enantioselectivity achieved in these initial studies was modest, the results confirm the catalytic potential of this class of compounds. The reaction yields and enantiomeric excess (ee) are sensitive to the specific structure of the catalyst.

Below are tables summarizing the performance of several (S)-1-(2-pyridyl)ethyl)thiourea derivatives in these two benchmark reactions.

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Pyridylthioureas Reaction Conditions: Benzaldehyde and diethylzinc in the presence of a catalytic amount of the specified thiourea.

Catalyst Yield (%) Enantiomeric Excess (ee, %)
(S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea 74 33
(S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)ethyl)thiourea 81 19
(S)-1-(naphthalen-1-yl)-3-(1-(pyridin-2-yl)ethyl)thiourea 79 38
1-((S)-1-phenylethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea 69 15

Table 2: Asymmetric Aldol Reaction Between Acetone and 4-Nitrobenzaldehyde Catalyzed by Chiral Pyridylthioureas Reaction Conditions: Acetone and 4-nitrobenzaldehyde in the presence of a catalytic amount of the specified thiourea.

Catalyst Yield (%) Enantiomeric Excess (ee, %)
(S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea 61 10
(S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-(pyridin-2-yl)ethyl)thiourea 55 11
(S)-1-(naphthalen-1-yl)-3-(1-(pyridin-2-yl)ethyl)thiourea 58 13
1-((S)-1-phenylethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea 49 8

Mechanistic Investigations of Organocatalytic Activation

The catalytic activity of pyridylthiourea derivatives in organocatalytic transformations is rooted in their ability to act as hydrogen-bond donors. The thiourea moiety, with its two N-H protons, can form a bidentate hydrogen-bonding interaction with electrophilic substrates, such as the carbonyl group of an aldehyde. This interaction polarizes the C=O bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and rendering the carbonyl carbon more susceptible to nucleophilic attack. mdpi.com

Mechanistic studies on thiourea catalysis have identified several key activation modes. The most common is a dual hydrogen bond activation, where the thiourea grips the electrophile, orienting it for a stereoselective approach by the nucleophile. mdpi.com In bifunctional catalysts that also contain a basic site (like the pyridine nitrogen or another appended amine), a more complex mechanism can operate. The basic site can deprotonate a pro-nucleophile, while the thiourea part simultaneously activates the electrophile, leading to a highly organized, often cyclic, transition state. mdpi.com

Role as Pre-catalysts in Metal-Mediated Catalysis

Beyond organocatalysis, this compound and its derivatives are excellent candidates for use as ligands in metal-mediated catalysis. In this role, they are considered "pre-catalysts" because they are the precursors that bind to a metal center to form the active catalytic species. The combination of a hard nitrogen donor from the pyridine ring and a soft sulfur donor from the thiourea group makes them versatile hybrid ligands capable of coordinating to a wide range of transition metals. nih.govresearchgate.net

The coordination of the pyridylthiourea ligand to a metal center can significantly modify the metal's electronic properties and steric environment. This modulation is fundamental to controlling the activity and selectivity of the resulting catalyst. nih.gov Thiourea derivatives have been shown to coordinate with metals such as platinum(II), palladium(II), and gold(III), typically binding in a bidentate fashion through the sulfur and a nitrogen atom. rsc.org

The pyridine moiety can act as a stable anchor to the metal center, while the thiourea group can participate directly in the catalytic cycle or serve to fine-tune the electronic properties of the metal. Ligands containing both pyridine and another donor atom are widely used in catalysis, including in asymmetric aldol reactions mediated by rare earth metal triflates and various palladium(II)-catalyzed C-H functionalization reactions. nih.govnih.govcapes.gov.br The modular nature of the this compound scaffold allows for easy modification, enabling the synthesis of libraries of ligands for screening in the development of new metal-catalyzed transformations. nih.gov This tunability is crucial for optimizing catalytic performance for specific substrates and reactions, from hydrogenations to complex cross-coupling reactions. uu.nl

Supramolecular Chemistry and Crystal Engineering of 2 Pyridin 2 Yl Ethyl Thiourea Systems

Hydrogen Bonding Architectures and Their Influence on Self-Assembly

The interplay between different hydrogen bond donors and acceptors within the [2-(Pyridin-2-yl)ethyl]thiourea molecule gives rise to a variety of supramolecular architectures. The relative acidity of the N-H protons and the basicity of the pyridine (B92270) nitrogen and thione sulfur atoms, along with steric factors, determine which hydrogen bonding patterns are expressed in the solid state.

A significant structural feature in many 2-pyridylthiourea derivatives is the formation of an intramolecular hydrogen bond. In compounds where the thiourea (B124793) moiety is attached to the pyridine ring, either directly or via a short linker, an N-H···N interaction between one of the thiourea protons and the pyridine nitrogen atom is commonly observed. scispace.comscielo.org.mx This interaction results in the formation of a stable, planar six-membered pseudo-ring, a motif described by the graph-set notation S(6). scispace.com

While intramolecular hydrogen bonding can define the molecular conformation, intermolecular interactions govern the self-assembly into higher-order structures. Thiourea derivatives are well-known to form centrosymmetric dimers via a pair of N-H···S hydrogen bonds, creating a characteristic R22(8) graph-set motif. buu.ac.thnih.gov This synthon is a robust and frequently utilized building block in crystal engineering. buu.ac.th

In the case of this compound and its analogues, a competition exists between the formation of the intramolecular N-H···N bond and various intermolecular hydrogen bonds. The N-H proton not involved in the intramolecular ring remains available to form intermolecular connections.

Two primary patterns of intermolecular assembly are observed:

Dimeric Structures: Molecules can form the classic R22(8) dimers through N-H···S hydrogen bonds. These dimeric units then pack to form the crystal lattice, often stabilized by weaker interactions like π-π stacking. buu.ac.thresearchgate.net

Chain Structures: Alternatively, intermolecular N-H···N hydrogen bonds can link molecules into one-dimensional zigzag chains or tapes. scispace.comiucr.orgnih.gov In this arrangement, the pyridine nitrogen of one molecule accepts a hydrogen bond from the thiourea N-H of a neighboring molecule.

The specific supramolecular architecture adopted depends on a subtle balance of factors, including the steric hindrance from substituents and the conditions of crystallization, which can lead to the formation of different polymorphs. scispace.comscielo.org.mx

Table 1: Common Hydrogen Bonding Motifs in Pyridyl-Thiourea Systems
Interaction TypeDonorAcceptorGraph SetResulting StructureReference
IntramolecularThiourea N-HPyridine NS(6)Six-membered pseudo-ring scispace.com
IntermolecularThiourea N-HThione SR22(8)Centrosymmetric Dimer buu.ac.thnih.gov
IntermolecularThiourea N-HPyridine NC(4)Chain/Tape nih.gov

Crystal Packing Analysis and Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in crystal engineering. Thiourea derivatives are known to exhibit polymorphism, often arising from different possible arrangements of hydrogen bonds. scispace.comresearchgate.net For instance, the related compound 1-(4-methylpyridin-2-yl)thiourea crystallizes as two different polymorphs (1α and 1β) which, while both monoclinic, display markedly different intermolecular hydrogen bonding patterns. scispace.comresearchgate.net

Polymorph 1α features centrosymmetric dimers formed via N-H···S hydrogen bonds. researchgate.net

Polymorph 1β is characterized by N-H···S hydrogen bonds that link the molecules into chains. researchgate.net

Both polymorphs, however, retain the same intramolecular N-H···N hydrogen bond. scispace.com This illustrates how subtle shifts in intermolecular connectivity can lead to different packing arrangements without altering the fundamental molecular conformation. The flexibility of the ethyl group in this compound introduces additional conformational possibilities, potentially increasing the likelihood of polymorphism compared to more rigid analogues. scielo.org.mx The choice between forming an intramolecular N-H···N bond or two intermolecular bonds (one N-H···S and one N-H···N) represents another potential source of polymorphism in this system. scielo.org.mx

Table 2: Crystallographic Data for Polymorphs of the Related Compound 1-(4-methylpyridin-2-yl)thiourea
ParameterPolymorph 1αPolymorph 1β
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/n
Z (Molecules per unit cell)48
Dominant Intermolecular MotifN-H···S DimersN-H···S Chains
Data derived from studies on a closely related compound to illustrate polymorphism. scispace.comresearchgate.net

Chalcogen Bonding and Non-Covalent Interactions in Thiourea Structures

Beyond the dominant hydrogen bonds, other non-covalent interactions play a crucial role in stabilizing the crystal structures of thiourea derivatives. The sulfur atom of the thiocarbonyl group is not only a hydrogen bond acceptor but can also act as a Lewis base, participating in other types of interactions, most notably chalcogen bonding. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 Pyridin 2 Yl Ethyl Thiourea

Computational chemistry provides powerful tools to investigate the properties and potential applications of molecules at an atomic level. For [2-(Pyridin-2-yl)ethyl]thiourea, theoretical studies offer profound insights into its structure, reactivity, and biological interactions, guiding further experimental research.

Conclusion and Future Directions in 2 Pyridin 2 Yl Ethyl Thiourea Research

Synthesis and Application Advancements

The synthesis of thiourea (B124793) derivatives containing a pyridyl moiety has been approached through several effective methods. A primary route involves the reaction of a pyridine-containing amine with an appropriate isothiocyanate. For instance, optically active thioureas have been successfully prepared by reacting (S)-1-(2-pyridyl)ethylamine with various achiral or optically active isothiocyanates. mdpi.com This method is generally straightforward, and the resulting products can be isolated without complex purification procedures. mdpi.com

Another synthetic strategy involves the derivatization of ethyl 2-(2-pyridylacetate). This starting material can be converted into a hydrazide, which then reacts to form thiosemicarbazide (B42300) derivatives, ultimately leading to a variety of heterocyclic systems incorporating the pyridyl and thiourea-like structures. mdpi.comnih.gov

The primary application explored for these compounds, particularly the chiral variants derived from (S)-1-(2-pyridyl)ethylamine, has been in the realm of organocatalysis. mdpi.com These thioureas have been tested as catalysts in asymmetric reactions, such as the aldol (B89426) condensation and the addition of diethylzinc (B1219324) to benzaldehyde (B42025). mdpi.com While these compounds did induce asymmetry in the products, their catalytic activity and the resulting enantiomeric excesses were found to be modest compared to other well-established thiourea catalysts. mdpi.com Beyond organocatalysis, the broader family of pyridyl-containing thioureas has been investigated for the synthesis of metal complexes, such as with platinum(II), suggesting potential applications in materials science and medicinal chemistry. researchgate.net The general class of thiourea derivatives is also known for a wide spectrum of biological activities, including anticancer and antimicrobial properties, which provides a basis for the potential applications of [2-(Pyridin-2-yl)ethyl]thiourea. researchgate.netmdpi.comnih.gov

Identification of Key Research Gaps and Challenges

A significant challenge identified in the research of this compound derivatives is their performance in organocatalysis. Studies have shown that catalysts based on the (S)-1-(2-pyridyl)ethylamine scaffold exhibit lower catalytic efficiency than might be expected. mdpi.com This has been attributed to the relatively low basicity of the pyridine (B92270) nitrogen atom, which functions as the Brønsted base in the catalytic cycle. mdpi.com This inherent electronic property of the pyridine ring poses a hurdle to achieving high catalytic activity in reactions that rely on this mode of activation.

Furthermore, while the synthesis of these compounds is relatively efficient, there is a gap in the exploration of their full synthetic potential. The research has so far been concentrated on a limited set of model reactions. mdpi.com There is a need to broaden the scope of reactions to fully understand the catalytic capabilities and limitations of this class of compounds.

Another gap lies in the comprehensive biological evaluation of this compound itself and its simple derivatives. Although the broader class of thioureas is known for diverse bioactivities, specific data on this particular compound is sparse in the reviewed literature. researchgate.netmdpi.com Systematic studies are required to determine if it possesses any of the promising activities, such as anti-inflammatory, antioxidant, or antiviral properties, seen in other thiourea compounds. researchgate.netmdpi.com

Future Prospects and Emerging Research Areas

Despite the current challenges, the future for research into this compound and its analogues is promising. The observation of asymmetric induction, even if modest, encourages further investigation into their use in a wider array of asymmetric transformations. mdpi.com A key future prospect is the application of these thioureas in asymmetric multicomponent reactions and cycloadditions, which are powerful tools for building molecular complexity. mdpi.com

An emerging research area is the design and synthesis of novel metal complexes using this compound as a ligand. The ability of both the pyridine nitrogen and the thiourea sulfur atoms to coordinate with metal ions opens up possibilities for creating catalysts with unique reactivity or materials with interesting photophysical or electronic properties. researchgate.net The investigation of platinum(II) complexes with pyridyl-substituted thioureas is a step in this direction, with potential applications in cancer therapy. researchgate.net

Furthermore, the structural motif of this compound makes it a valuable scaffold for medicinal chemistry. Future research will likely focus on synthesizing a library of derivatives and screening them for a wide range of biological activities. This could include exploring their potential as inhibitors for enzymes like carbonic anhydrases or as antimicrobial agents against various pathogens. nih.govnih.govusc.edu The development of pyridine- and thiazole-based compounds as anti-inflammatory agents also suggests a potential therapeutic avenue for related thiourea structures. acs.org

Q & A

Q. Table 1: Representative Reaction Conditions

ReactantsSolventTemperature (°C)Yield (%)Reference
2-(Pyridin-2-yl)ethylamine + PhNCSAcetone2582
2-(Pyridin-2-yl)ethylamine + KSCNDMF8078

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal Growth : Slow evaporation from ethanol/acetone mixtures.
  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refinement : SHELX programs (e.g., SHELXL) refine bond lengths, angles, and hydrogen bonding. For example, intramolecular N–H⋯S and C–H⋯π interactions stabilize planar thiourea moieties .

Q. Table 2: Crystallographic Data for a Representative Derivative

ParameterValueReference
Space groupP21/n
Bond length (C=S)1.68 Å
Dihedral angle (pyridyl-thiourea)12.5°

Intermediate: What spectroscopic techniques validate the purity and structure of these derivatives?

Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows thiourea NH protons at δ 9.5–10.5 ppm (broad singlet). ¹³C NMR confirms C=S at δ 178–182 ppm .
  • IR : Strong ν(C=S) absorption at 1250–1300 cm⁻¹.
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀N₃S: m/z 180.07) .

Advanced: How can computational methods resolve contradictions in crystallographic data for thiourea derivatives?

Answer:
Discrepancies in bond lengths or hydrogen-bonding networks arise from polymorphism or radiation damage. Mitigation strategies:

  • DFT Calculations : Compare experimental bond lengths (e.g., C–S = 1.68 Å) with B3LYP/6-31G(d) optimized geometries to identify outliers .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S⋯H contacts < 2.8 Å) to validate packing motifs .
  • Multi-Temperature Data Collection : Reduces thermal motion artifacts .

Advanced: What strategies optimize the biological activity of pyridyl thiourea derivatives?

Answer:
Structure-activity relationship (SAR) studies focus on:

  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance antifungal activity (IC₅₀ = 3.2 µM vs. Candida albicans) .
  • Coordination Chemistry : Pyridyl nitrogen participates in metal binding (e.g., Co²⁺ complexes show enhanced DNA intercalation) .
  • Solubility Modulation : Methoxy groups improve bioavailability (logP reduced from 2.8 to 1.5) .

Q. Table 3: Biological Activity of Selected Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀Reference
This compound-CoCl₂Anticancer (HeLa)12 µM
4-Nitro-substituted derivativeAntifungal3.2 µM

Advanced: How do polymorphic forms impact the material properties of these compounds?

Answer:
Polymorphs (e.g., monoclinic vs. orthorhombic) alter:

  • Thermal Stability : Melting points vary by 10–15°C between forms .
  • Solubility : High-energy polymorphs dissolve 30% faster in PBS (pH 7.4).
  • Mechanical Properties : Hydrate forms exhibit higher tabletability in pharmaceutical formulations .

Expert-Level: What methodologies address low reproducibility in thiourea-mediated catalysis?

Answer:
Reproducibility issues stem from moisture sensitivity or metal impurities. Solutions:

  • Strict Anhydrous Conditions : Use molecular sieves (3Å) in THF or toluene.
  • Metal Screening : Test Mn²⁺, Zn²⁺, or Cu²⁺ as co-catalysts to enhance turnover frequency (TOF up to 120 h⁻¹) .
  • In Situ FTIR Monitoring : Tracks reaction progress and intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.